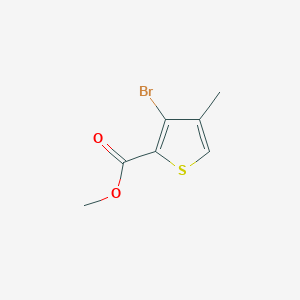

Methyl 3-bromo-4-methylthiophene-2-carboxylate

Description

Methyl 3-bromo-4-methylthiophene-2-carboxylate (CAS: 203195-42-0) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol. It is characterized by a thiophene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a methyl ester at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It requires storage at 2–8°C under inert conditions to maintain stability due to the reactivity of the bromine substituent .

Properties

IUPAC Name |

methyl 3-bromo-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJLIEYYEYUZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 3-bromo-4-methylthiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of effects.

Pharmacokinetics

It’s worth noting that the compound’s solubility and density can impact its bioavailability.

Result of Action

Thiophene derivatives are known to have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature and exposure to air. .

Biological Activity

Methyl 3-bromo-4-methylthiophene-2-carboxylate (CAS No. 203195-42-0) is an organic compound with a molecular formula of C7H7BrO2S and a molecular weight of approximately 235.10 g/mol. This compound features a thiophene ring, which is known for its diverse biological activities due to the presence of functional groups such as bromine and methylthio. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The structural characteristics of this compound contribute to its reactivity and biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrO2S |

| Molecular Weight | 235.10 g/mol |

| CAS Number | 203195-42-0 |

| SMILES | CC1=CSC(=C1Br)C(=O)OC |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although specific data on its efficacy and mechanism of action remain limited.

- Antifungal Properties : Similar compounds in the thiophene class have shown antifungal activity, indicating potential for this compound in treating fungal infections.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design for various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of thiophene compounds revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Antifungal Activity

In a separate investigation, the antifungal activity was tested against Candida albicans and Aspergillus niger , showing a minimum inhibitory concentration (MIC) of approximately 75 µg/mL. The findings suggest that the presence of bromine enhances the compound's interaction with fungal cell membranes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-hydroxythiophene-2-carboxylate | Hydroxyl group addition | Moderate antimicrobial activity |

| Methyl thiophene-2-carboxylate | Lacks bromine; basic thiophene structure | Low antifungal activity |

| Methyl 4-chloro-3-methylthiophene-2-carboxylate | Chlorine substituent | Enhanced antifungal properties |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies:

Reactivity and Stability: Bromine at position 3 (as in the parent compound) facilitates electrophilic aromatic substitution, whereas bromine at position 4 (in methyl 4-bromothiophene-2-carboxylate) alters regioselectivity in cross-coupling reactions . The amino group in methyl 3-amino-4-methylthiophene-2-carboxylate increases nucleophilicity, making it suitable for condensation reactions, unlike the brominated analog .

Structural Modifications: Introducing bulky groups (e.g., cyano and sulfanyl in ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate) significantly affects crystal packing and hydrogen bonding, as observed in monoclinic crystal structures . The methoxyphenyl group in compound 4c enhances π-π stacking interactions, which is advantageous in materials science applications .

Synthetic Utility: this compound serves as a versatile intermediate for synthesizing thiophene-based pharmaceuticals, while its analogs with acetamido or cyano groups target specific bioactivities (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.